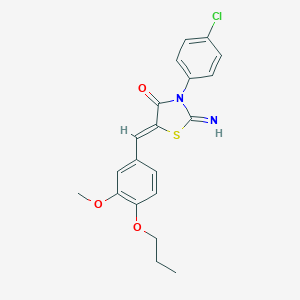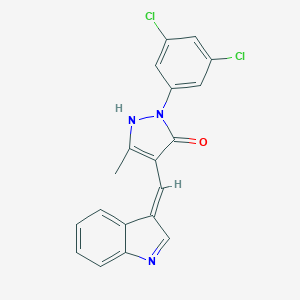![molecular formula C23H18ClN3O2 B302858 2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302858.png)
2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of COX-2 activity, and the reduction of inflammation and pain. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various disease processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One area of research is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the potential clinical applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 4-chloroaniline, 2-methylbenzohydrazide, and 4-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to possess anti-inflammatory and analgesic properties.
Propiedades
Nombre del producto |
2-(4-chlorophenyl)-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C23H18ClN3O2 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-5-2-3-8-20(15)23-27-26-22(29-23)17-6-4-7-19(14-17)25-21(28)13-16-9-11-18(24)12-10-16/h2-12,14H,13H2,1H3,(H,25,28) |
Clave InChI |
DYDLKGBCGADHMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)

![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)